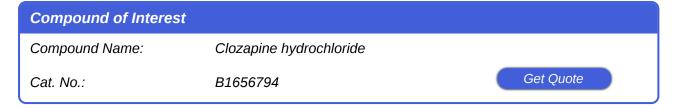


clozapine hydrochloride molecular structure and properties

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An In-depth Technical Guide to the Molecular Structure and Properties of **Clozapine Hydrochloride**

Introduction

Clozapine is an atypical antipsychotic medication that is a cornerstone in the management of treatment-resistant schizophrenia and in reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Classified as a tricyclic dibenzodiazepine, its unique pharmacological profile distinguishes it from first-generation antipsychotics, notably its lower propensity to cause extrapyramidal side effects.[3][4] This guide provides a detailed examination of the molecular structure, physicochemical properties, and pharmacological characteristics of **clozapine hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Clozapine hydrochloride is the hydrochloride salt of clozapine. The core structure is a dibenzodiazepine ring system.

- Chemical Name: 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][3][5]diazepine monohydrochloride.[6]
- IUPAC Name: 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][3]
 [5]benzodiazepine;hydrochloride.[6]



The structural formula and identifiers are summarized in the table below.

Identifier	Value
Molecular Formula	C18H20Cl2N4[6]
CAS Number	54241-01-9[6]
InChI	InChl=1S/C18H19CIN4.CIH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H[6]
InChlKey	ARWPDHKDEREYEE-UHFFFAOYSA-N[6]
SMILES	CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4 =CC=CC=C42.Cl[6]

Physicochemical Properties

The physicochemical properties of clozapine and its hydrochloride salt are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Molecular Weight	363.3 g/mol	[6]
Melting Point	183-184 °C	[4]
Solubility	Slightly soluble in water. Soluble to 100 mM in DMSO and to 50 mM in 2eq.HCl with gentle warming.[7] pH-dependent solubility ranges from 94.3 mg/mL at pH 1 to 2.37 mg/mL at pH 9.[8]	
рКа	3.3, 6.8 (weak acid)	[8]
LogP	3.23.[4] Varies with pH: 0.45 in water, 1.37 at pH 5, 2.65 at pH 7.[8]	



Pharmacological Properties

Clozapine's therapeutic efficacy is attributed to its complex interaction with multiple neurotransmitter systems.

Mechanism of Action

The precise mechanism of action of clozapine is not fully understood.[3] However, its therapeutic effects in schizophrenia are thought to be mediated through antagonism of the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][9] Unlike typical antipsychotics, clozapine has a relatively weak affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal symptoms.[9][10] Its high 5-HT2A/D2 binding ratio is a key characteristic of atypical antipsychotics.[11]

Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors.[3] This multi-receptor activity contributes to both its therapeutic effects and its side effect profile, such as sedation (histamine H1 antagonism), orthostatic hypotension (alpha-1 adrenergic antagonism), and anticholinergic effects (muscarinic receptor antagonism).[3][9] Recent studies also suggest that clozapine acts as a potent and selective agonist at the muscarinic M4 receptor.[5][12]

Receptor Binding Profile

Clozapine exhibits a broad receptor binding profile with varying affinities. The table below summarizes its binding affinities (Ki) for several key receptors.



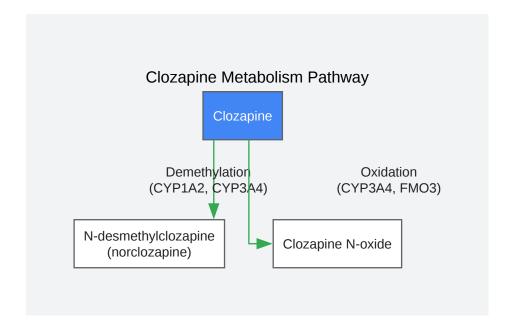
Receptor	Ki (nM)
Histamine H1	1.1[3][13]
Adrenergic α1A	1.6[3][13]
Serotonin 5-HT6	4[3][13]
Serotonin 5-HT2A	5.4[3][13]
Muscarinic M1	6.2[3][13]
Serotonin 5-HT7	6.3[3][13]
Serotonin 5-HT2C	9.4[3]
Dopamine D4	24[3]
Adrenergic α2A	90[3]
Serotonin 5-HT3	95[3]
Serotonin 5-HT1A	120[3]
Dopamine D2	160[3][10]
Dopamine D1	270[3]
Dopamine D3	555[3]

Metabolism

Clozapine is extensively metabolized in the liver before excretion, with only trace amounts of the unchanged drug found in urine and feces.[3] The primary metabolic pathways are demethylation to N-desmethylclozapine (norclozapine) and oxidation to clozapine N-oxide.[14] [15]

Several cytochrome P450 (CYP) isozymes are involved in its metabolism, with CYP1A2 and CYP3A4 being the major contributors.[14][15] CYP2D6 plays a minor role.[14] Norclozapine, the desmethyl metabolite, has limited pharmacological activity, while the hydroxylated and Noxide derivatives are considered inactive.[3][14]





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Clozapine's main metabolic pathways.

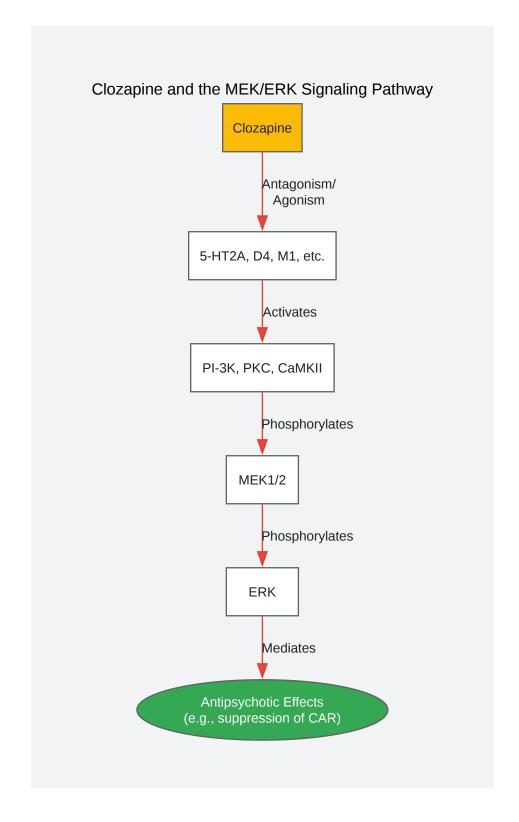
Signaling Pathways

Clozapine modulates several intracellular signaling pathways, which are believed to be integral to its therapeutic effects.

MEK/ERK MAPK Pathway

Clozapine has been shown to selectively activate the Mitogen-activated protein kinase (MAPK) signaling pathway, specifically the MEK/ERK cascade.[16] This activation is linked to its antipsychotic actions.[16] Studies have demonstrated that clozapine administration increases the phosphorylation of MEK1/2 and its downstream substrate ERK in the prefrontal cortex.[16] [17] This effect appears to be mediated, at least in part, through its interaction with 5-HT2A receptors.[16]





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Clozapine's influence on the MEK/ERK cascade.

Akt Signaling Pathway



Clozapine also influences the Akt signaling pathway. It has been observed to induce the activation of Akt signaling through a 5-HT2A receptor-mediated event.[11][18] This is an atypical action for a G protein-coupled receptor (GPCR) antagonist and suggests that clozapine may act as a functionally selective agonist at the 5-HT2A receptor.[18] The PI3K/Akt pathway is crucial for regulating glucose import, and clozapine's antagonism at various receptors can disturb this pathway, potentially contributing to metabolic side effects.[19]

Experimental Protocols Quantification of Clozapine in Pharmaceutical Dosage Forms (HPLC)

A common method for assaying clozapine in pharmaceutical products is High-Performance Liquid Chromatography (HPLC) as per the USP monograph.[20]

- Objective: To determine the purity and concentration of clozapine in an Active Pharmaceutical Ingredient (API) or tablet formulation.
- Methodology:
 - Preparation of Solutions:
 - Diluent: A mixture of methanol and water (e.g., 80:20 v/v).
 - Standard Solution: A known concentration of USP clozapine reference standard (e.g., 0.1 mg/mL) is prepared by dissolving the standard in the diluent, often with the aid of sonication.
 - Sample Solution: A precisely weighed amount of the clozapine API or powdered tablets is dissolved in the diluent to achieve a target concentration similar to the standard solution.
 - Chromatographic System:
 - Column: A reverse-phase column, such as Purospher® STAR RP-8 end-capped, is typically used.



- Mobile Phase: An isocratic elution is performed with a suitable mobile phase, for example, a buffer (pH 3.0) with ammonium dihydrogen phosphate and acetonitrile (50:50 v/v).[8]
- Detector: UV detector set at an appropriate wavelength (e.g., 209 nm).[8]
- Analysis:
 - Equal volumes of the standard and sample solutions are injected into the chromatograph.
 - The peak areas for clozapine in the chromatograms are recorded.
 - The quantity of clozapine in the sample is calculated by comparing its peak area to that of the standard.[20]

Therapeutic Drug Monitoring (TDM) of Clozapine in Blood (LC-MS/MS)

Therapeutic drug monitoring is essential for optimizing clozapine treatment and ensuring patient adherence.[21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

- Objective: To accurately measure the concentration of clozapine and its major metabolite, norclozapine, in patient plasma or serum.
- Methodology:
 - Sample Collection: Venous or capillary blood samples are collected from patients on a stable dose, typically trough samples taken approximately 12 hours after the last dose.
 - Sample Preparation:
 - Plasma or serum is separated from the blood sample via centrifugation.
 - A protein precipitation step is performed to remove interfering proteins.







 The sample is then subjected to solid-phase or liquid-liquid extraction to isolate clozapine and its metabolites. An internal standard is added for accurate quantification.

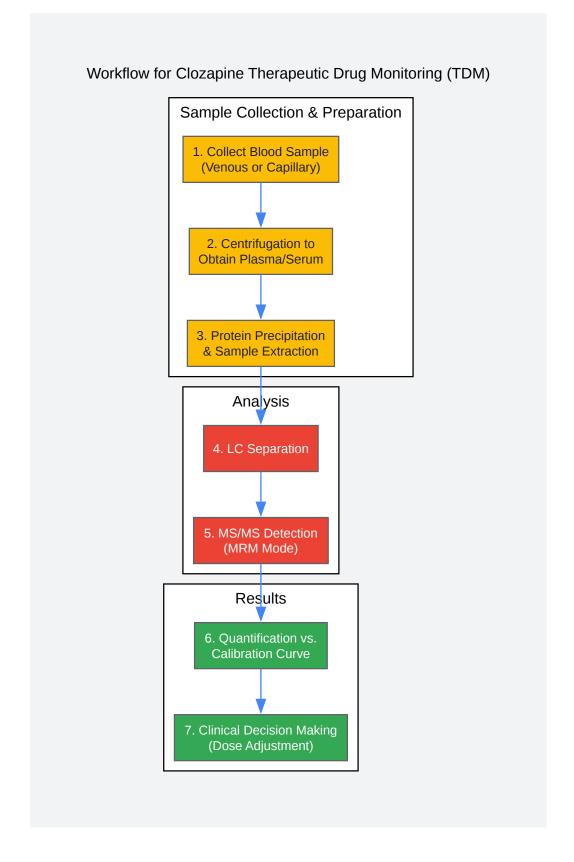
LC-MS/MS Analysis:

- The extracted sample is injected into a liquid chromatograph to separate clozapine, norclozapine, and the internal standard.
- The separated compounds are then introduced into a tandem mass spectrometer.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the specific parent-to-daughter ion transitions for each analyte.

Data Analysis:

■ The concentrations of clozapine and norclozapine are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations. The therapeutic range is generally considered to be 350–650 ng/mL.[21]





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Experimental workflow for clozapine TDM.



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